molecular formula C19H20ClN3O4S B7711811 N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

Cat. No. B7711811
M. Wt: 421.9 g/mol
InChI Key: FAVODXCBHAHCHD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Scientific Research Applications

N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anti-inflammatory agent. In one study, this compound was found to inhibit the production of inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential as an anticancer agent. In one study, it was found to induce apoptosis in cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In one study, this compound was found to reduce the levels of inflammatory cytokines in vitro. Additionally, it has been shown to induce apoptosis in cancer cells in vitro. However, further studies are needed to fully understand the effects of this compound on various biological processes.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for use in lab experiments. For example, it has been shown to have potential as an anti-inflammatory and anticancer agent, making it of interest in various research fields. Additionally, the synthesis method for this compound is relatively straightforward, allowing for easy production in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in various biological systems.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of interest is further elucidation of its mechanism of action. This could involve studies to identify the specific enzymes or signaling pathways targeted by this compound. Additionally, further studies are needed to fully understand the potential applications of this compound in various research fields. This could involve in vitro and in vivo studies to assess its effects on inflammation and cancer. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved biological activity.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been described in several research articles. One such method involves the reaction of 4-chlorobenzylamine with 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in moderate to good yields.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-3-4-18-22-19(27-23-18)16-11-15(9-10-17(16)26-2)28(24,25)21-12-13-5-7-14(20)8-6-13/h5-11,21H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVODXCBHAHCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

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